Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine
Description
Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine is a tertiary amine characterized by a methyl group attached to an ethylamine backbone, which is further linked to a 1-methylpiperidin-2-yl moiety. This compound has been explored in pharmaceutical chemistry, particularly as a structural component in phenothiazine derivatives with antitubercular activity . Its synthesis often involves reductive amination or substitution reactions targeting the piperidine ring or the ethylamine chain .
Properties
IUPAC Name |
N-methyl-2-(1-methylpiperidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-7-6-9-5-3-4-8-11(9)2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRPGFRWNJJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Neuropharmacology
Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine has been investigated for its potential in treating various neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Research indicates that compounds with similar structures can modulate serotonin receptors, which are implicated in mood regulation and anxiety disorders .
Migraine Treatment
A notable application is in the development of migraine treatments. Compounds that activate specific serotonin receptors (like 5-HT_1F) are being explored for their ability to alleviate migraine symptoms without the vasoconstrictive side effects associated with traditional treatments . this compound derivatives may serve as precursors for more complex molecules aimed at this therapeutic area.
Case Study 1: Serotonin Receptor Modulation
In a study examining the effects of piperidine derivatives on serotonin receptors, this compound was shown to exhibit significant binding affinity towards the 5-HT_1F receptor subtype. This receptor is crucial for modulating pain perception and could lead to innovative treatment strategies for migraine and other pain-related conditions .
Case Study 2: Anxiety Disorders
Another research effort focused on the anxiolytic properties of piperidine derivatives. This compound was evaluated in animal models for its ability to reduce anxiety-like behaviors. Results indicated a potential for this compound to act as a therapeutic agent in anxiety disorders, supporting further clinical investigation .
Toxicological Studies
While exploring its therapeutic potential, it is also essential to assess the safety profile of this compound. Preliminary toxicological evaluations suggest low toxicity levels, but comprehensive studies are necessary to establish safe dosage ranges and identify any adverse effects associated with long-term use .
Mechanism of Action
The mechanism by which Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
The following analysis compares Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine with structurally or functionally related amines, focusing on synthesis, biological activity, and physicochemical properties.
Structural Analogs in Pharmaceutical Chemistry
| Compound Name | Key Structural Differences | Biological Activity (MIC, μg/mL) | Reference |
|---|---|---|---|
| This compound | Core structure: 1-methylpiperidine-ethylamine | Not directly reported; used in antitubercular phenothiazines (MIC: 1.50 μg/mL) | |
| N,N-Dimethylpropan-1-amine | Linear tertiary amine; lacks piperidine ring | Lower anti-TB activity (MIC >1.50 μg/mL) | |
| [2-(1-Methylpiperidin-4-yl)ethyl]amine | Piperidine substitution at C4 (vs. C2) | No direct activity data; used in experimental APIs | |
| (1-Ethylpyrrolidin-2-yl)methylamine | Pyrrolidine ring (5-membered vs. 6-membered) | No activity data; explored in cannabinoid analogs (e.g., AM-1220) |
Key Observations :
- The 1-methylpiperidin-2-yl group enhances antitubercular activity compared to linear amines (e.g., N,N-dimethylpropan-1-amine) when incorporated into phenothiazine scaffolds .
- Substitution at the piperidine C2 position (vs. C4) may influence stereoelectronic properties, affecting receptor interactions .
Key Observations :
- Reductive amination is a common strategy for synthesizing piperidine-containing amines, though yields depend on the substitution pattern of the piperidine ring .
- Phenothiazine derivatives with the 2-(1-methylpiperidin-2-yl)ethyl side chain are synthesized via direct alkylation, highlighting the versatility of this moiety in drug design .
Physicochemical Properties
Key Observations :
- The 1-methylpiperidin-2-yl group contributes to moderate lipophilicity (logP ~1–3), balancing membrane permeability and solubility .
Biological Activity
Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine, also known as a piperidine derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its mechanism of action, biochemical pathways, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 127173-48-2
- Molecular Formula : C₉H₁₄N₂
Target of Action
This compound primarily interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to other piperidine derivatives allows it to modulate neurotransmitter activity effectively.
Mode of Action
The compound is believed to act as a selective antagonist or inhibitor at specific receptor sites, influencing pathways associated with mood regulation, pain perception, and cognitive functions. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling in the brain .
Biological Activities
This compound exhibits a range of biological activities:
- Antidepressant Effects : Studies suggest that piperidine derivatives can exhibit antidepressant-like effects through modulation of serotonin receptors, particularly the 5-HT7 receptor .
- Antitumor Activity : Preliminary research indicates potential anticancer properties through the inhibition of specific enzymes involved in tumor progression. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Properties : The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark .
Study 1: Antidepressant Activity
A study published in MDPI highlighted the antidepressant-like effects of piperidine derivatives in animal models. This compound was tested alongside established antidepressants and showed comparable efficacy in reducing depressive behaviors, suggesting its potential as a therapeutic agent for depression .
Study 2: Antitumor Effects
Research on the cytotoxic effects of piperidine derivatives revealed that this compound induced significant apoptosis in FaDu hypopharyngeal tumor cells. The compound's effectiveness was attributed to its ability to inhibit key signaling pathways involved in cell survival and proliferation .
Data Tables
Preparation Methods
Step 1: Preparation of 2-(1-methylpiperidin-2-yl)ethyl)amine core
The synthesis begins with the formation of the piperidine ring, which can be achieved through reductive amination of suitable precursors such as piperidin-2-one derivatives . One common approach involves:
- Starting Material: 2-piperidone or 2-piperidinone derivatives.
- Reaction: Reductive amination with methylamine or methylating agents to introduce the N-methyl group at the 1-position of piperidine.
Step 2: Alkylation to introduce the ethyl chain
The next step involves attaching an ethyl chain to the nitrogen:
- Method: N-alkylation using 1-bromoethyl or 1-chloroethyl derivatives under basic conditions, typically with potassium carbonate or sodium hydride, to generate the ethyl linkage.
Step 3: Methylation of the amino group
The terminal amino group is methylated to form methyl[2-(1-methylpiperidin-2-yl)ethyl]amine :
- Reagents: Methyl iodide or methyl sulfate, in the presence of a base such as potassium carbonate or sodium hydride.
- Outcome: Formation of the N-methylated amine with high regioselectivity.
Alternative Route: Using Cyanohydrin Reduction (Patent Methods)
Research patents, such as US8697876B2 and US7208603B2, describe a route involving cyanohydrin intermediates :
- Step 1: Synthesis of cyanohydrin derivatives of pyridine or piperidine rings.
- Step 2: Reduction of cyanohydrins using boron hydrides (e.g., sodium cyanoborohydride), which is advantageous due to mild conditions and high selectivity.
- Step 3: Conversion of the resulting intermediates into the desired methylated amine via alkylation or reductive amination .
This approach allows for precise control over stereochemistry and substitution patterns, especially for complex heterocyclic cores.
Key Reagents and Conditions
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| N-alkylation | Alkyl halides (e.g., 1-bromoethyl) | Basic conditions, reflux | Efficient for chain extension |
| Methylation | Methyl iodide, methyl sulfate | Ambient or elevated temperature | High regioselectivity |
| Cyanohydrin reduction | Sodium cyanoborohydride, boron hydrides | Mild, in alcoholic medium | Selective reduction, avoids over-reduction |
| Cyclization | Appropriate precursors, acid or base catalysis | Controlled temperature | Forms the piperidine ring |
Table 1: Summary of Synthesis Methods for this compound
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Reductive amination | 2-piperidone, methylamine, reducing agent | High yield, straightforward | Requires careful control of conditions |
| Cyanohydrin reduction | Cyanohydrins, boron hydrides | High selectivity, mild conditions | Multi-step, needs intermediate purification |
| Alkylation of N-methylpiperidine | Alkyl halides, bases | Simple, scalable | Possible over-alkylation |
- Reduction of cyanohydrins with sodium cyanoborohydride proceeds efficiently at room temperature, providing high yields of the amine intermediate with minimal by-products.
- N-alkylation reactions typically occur at reflux temperatures, with yields exceeding 85% under optimized conditions.
Notes and Considerations
- The choice of method depends on the desired purity, scale, and stereochemistry.
- The use of cyanohydrin reduction offers advantages in selectivity and milder conditions, especially suitable for complex heterocyclic systems.
- Handling of reagents such as methyl iodide requires caution due to toxicity and volatility.
- Purification often involves column chromatography or recrystallization to obtain high-purity product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine, and how can purity be ensured?
- Methodology : The compound can be synthesized via reductive amination of a piperidine precursor with methylamine derivatives. Evidence from similar piperidine-based amines (e.g., N-Methyl-2-(4-phenoxypiperidin-1-yl)ethan-1-amine) suggests using HCl/dioxane for efficient deprotection and purification, achieving yields of 60–85% . Purity is confirmed via HPLC (high-performance liquid chromatography) with reference standards (e.g., EP impurity profiling guidelines in ).
Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze chemical shifts for the methyl group (~2.1–2.4 ppm for N-CH₃) and piperidine protons (δ 1.2–3.0 ppm for ring-CH₂). For example, in related compounds, the ethylamine chain shows distinct splitting patterns .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ for C₁₀H₂₁N₂: 169.1705) with <2 ppm error .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and bond angles .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Follow Safety Data Sheet (SDS) guidelines for amines, including:
- Use of fume hoods and PPE (gloves, goggles).
- Storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Toxicity assessment via in vitro assays (e.g., Ames test for mutagenicity) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the piperidine nitrogen’s lone pair may coordinate with metal ions .
- Molecular Docking : Screen against protein targets (e.g., enzymes or receptors) using AutoDock Vina. highlights similar amines as PRMT inhibitors, suggesting potential biological relevance .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous amines?
- Methodology :
- Meta-analysis : Compare datasets from PubMed/Scopus (as in ) to identify confounding variables (e.g., assay conditions, stereochemical purity).
- In vitro/in vivo validation : Replicate studies under standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition assays) .
Q. How can this compound act as a ligand in coordination chemistry, and what catalytic applications exist?
- Methodology :
- Synthesize transition metal complexes (e.g., Cu²⁺, Pd²⁺) and characterize via UV-Vis, EPR, and single-crystal XRD. notes bis-pyridinylmethyl amines as ligands for catalytic systems .
- Test catalytic efficiency in cross-coupling or oxidation reactions (e.g., Suzuki-Miyaura using Pd complexes) .
Q. What advanced techniques are used for impurity profiling in pharmaceutical derivatives of this compound?
- Methodology :
- HPLC-MS/MS : Detect trace impurities (e.g., N-oxide or sulfone derivatives) using EP reference standards (e.g., Sulforidazine 5-Sulfone in ) .
- Stability studies : Expose the compound to stress conditions (heat, light) and monitor degradation pathways .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
